molecular formula C29H28N6O2 B1684694 Tepotinib CAS No. 1100598-32-0

Tepotinib

Cat. No.: B1684694
CAS No.: 1100598-32-0
M. Wt: 492.6 g/mol
InChI Key: AHYMHWXQRWRBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tepotinib is a highly selective, potent, oral, reversible, adenosine triphosphate competitive, small molecule mesenchymal-epithelial transition factor (MET) inhibitor . The primary target of this compound is the MET receptor tyrosine kinase, including variants with MET exon 14 skipping . MET aberrations drive tumorigenesis in several cancer types through a variety of molecular mechanisms, including MET mutations, gene amplification, rearrangement, and overexpression .

Mode of Action

This compound inhibits MET in a concentration-dependent manner irrespective of the mode of MET activation . It inhibits MET phosphorylation and subsequent downstream signaling pathways in order to inhibit tumor cell proliferation, anchorage-independent growth, and migration of MET-dependent tumor cells .

Biochemical Pathways

Upon activation of MET, through binding of hepatocyte growth factor (HGF) to the extracellular domain, it stimulates auto-phosphorylation of several tyrosine residues, triggering downstream activation of the rat sarcoma viral oncogene (RAS)/MAPK, PI3K–protein kinase B (Akt), and STAT signaling pathways . In cancer, MET pathway activation promotes cell proliferation, survival, angiogenesis, migration, and invasion .

Pharmacokinetics

This compound shows dose proportionality up to at least the therapeutic dose, and time-independent clearance with a profile appropriate for once-daily dosing . This compound has a long effective half-life of 32 hours . None of the covariates identified had a clinically meaningful effect on this compound exposure or required dose adjustments .

Result of Action

This compound exhibits marked, dose-dependent antitumor activity in MET-dependent tumor models of various cancer indications . It penetrates the blood–brain barrier and demonstrates strong antitumor activity in subcutaneous and orthotopic brain metastasis models, in-line with clinical activity observed in patients . This compound has been approved for the treatment of adult patients with advanced or metastatic non–small cell lung cancer harboring MET exon 14 skipping alterations .

Action Environment

The potential of this compound to cause clinically relevant drug-drug interactions with CYP3A4- or P-gp-dependent drugs at the clinical dose is considered low . Edema is the most frequently reported adverse event and the most frequent cause of this compound dose reductions and interruptions; however, the effect plateaued at low exposures . The potential of this compound to affect the pharmacokinetics of CYP3A4 and P-gp substrates was investigated and found to be low .

Biochemical Analysis

Biochemical Properties

Tepotinib plays a crucial role in inhibiting the mesenchymal-epithelial transition receptor tyrosine kinase, which is often overexpressed or mutated in various tumors. By binding to the mesenchymal-epithelial transition receptor, this compound inhibits its activity, thereby blocking downstream signaling pathways that promote tumor growth and proliferation . This compound interacts with several biomolecules, including the mesenchymal-epithelial transition receptor, hepatocyte growth factor, and various downstream signaling proteins such as phosphatidylinositol 3-kinase and protein kinase B .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion . It influences cell signaling pathways by blocking the mesenchymal-epithelial transition receptor, leading to the inhibition of downstream pathways such as the phosphatidylinositol 3-kinase/protein kinase B and mitogen-activated protein kinase pathways . This compound also affects gene expression by downregulating genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound binds to the mesenchymal-epithelial transition receptor, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling cascade that promotes tumor growth and survival. This compound also induces changes in gene expression, leading to the downregulation of genes involved in cell proliferation and survival . Additionally, this compound can overcome resistance to epidermal growth factor receptor tyrosine kinase inhibitors by inhibiting mesenchymal-epithelial transition receptor signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and sustained activity over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on the mesenchymal-epithelial transition receptor and downstream signaling pathways, leading to sustained inhibition of tumor growth . Some degradation of this compound may occur over time, which can affect its potency .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of this compound have been shown to result in greater inhibition of tumor growth and increased apoptosis in tumor cells . At high doses, this compound can also cause toxic effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where a minimum effective dose is required to achieve significant tumor inhibition .

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes, specifically cytochrome P450 3A4 and cytochrome P450 2C8 . The major circulating metabolite of this compound is M506, which accounts for approximately 40.4% of the observed drug material in plasma . This compound is also metabolized to a lesser extent by uridine 5’-diphospho-glucuronosyltransferase enzymes . The metabolites of this compound are primarily excreted in the feces .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has a high volume of distribution, indicating extensive tissue penetration . This compound is known to penetrate the blood-brain barrier, allowing it to target brain metastases . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. It is primarily localized in the cytoplasm and nucleus of cells . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its inhibitory effects on the mesenchymal-epithelial transition receptor and downstream signaling pathways .

Preparation Methods

The synthesis of Tepotinib involves several key steps. The process begins with an alkylation reaction between pyridazinone and benzyl chloride. The product is then subjected to further reactions to form the final compound . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Properties

IUPAC Name

3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O2/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYMHWXQRWRBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70149132
Record name Tepotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mesenchymal-epithelial transition factor (MET) is a receptor tyrosine kinase found overexpressed and/or mutated in a variety of tumor types, thus making it a desirable target in their treatment. MET plays a critical role in the proliferation, survival, invasion, and mobilization of tumor cells, and aberrant MET activation is thought to contribute to the development of more aggressive cancers with poorer prognoses. Tepotinib is a kinase inhibitor directed against MET, including variants with exon 14 skipping - it inhibits MET phosphorylation and subsequent downstream signaling pathways in order to inhibit tumor cell proliferation, anchorage-independent growth, and migration of MET-dependent tumor cells. Tepotinib has also been observed to down-regulate the expression of epithelial-mesenchymal transition (EMT) promoting genes (e.g. MMP7, COX-2, WNT1, MUC5B, and c-MYC) and upregulate the expression of EMT-suppressing genes (e.g. MUC5AC, MUC6, GSK3β, and E-cadherin) in c-MET-amplified gastric cancer cells, suggesting that the tumor-suppressing activity of tepotinib is driven, at least in part, by the negative regulation of c-MET-induced EMT. It has also been shown to inhibit melatonin 1B and nischarin at clinically relevant concentrations, though the relevance of this activity in regards to tepotinib's mechanism of action is unclear.
Record name Tepotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1100598-32-0
Record name Tepotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1100598320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tepotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15133
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tepotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70149132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEPOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IJV77EI07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tepotinib
Reactant of Route 2
Tepotinib
Reactant of Route 3
Reactant of Route 3
Tepotinib
Reactant of Route 4
Reactant of Route 4
Tepotinib
Reactant of Route 5
Reactant of Route 5
Tepotinib
Reactant of Route 6
Reactant of Route 6
Tepotinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.